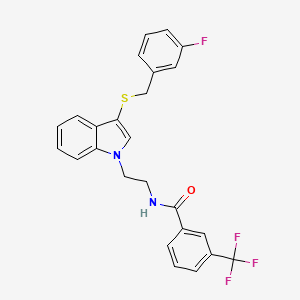![molecular formula C18H27N3O B11450642 N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11450642.png)
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the benzodiazole derivative with butanamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, are employed to monitor the synthesis and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (Dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Propylbutanamide: Similar in structure but lacks the benzodiazole ring.
N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine: Shares the benzodiazole core but differs in the side chain.
Uniqueness
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE is unique due to its specific combination of the benzodiazole ring and the butanamide side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H27N3O |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]butanamide |
InChI |
InChI=1S/C18H27N3O/c1-4-8-18(22)19-12-7-11-17-20-15-9-5-6-10-16(15)21(17)13-14(2)3/h5-6,9-10,14H,4,7-8,11-13H2,1-3H3,(H,19,22) |
InChI Key |
ZOQKDFVAQRHHGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-5-{(E)-[2-(9H-purin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B11450571.png)
![Ethyl 4-{[(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B11450581.png)
![9-(4-bromophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11450587.png)
![7-Phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11450593.png)
![6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450594.png)
![2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11450600.png)

![4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole](/img/structure/B11450604.png)
![6-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11450606.png)
![Methyl 4-[10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate](/img/structure/B11450608.png)
![Ethyl 4-({2-[(4-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11450615.png)
![Ethyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11450629.png)
![7-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11450630.png)
![Ethyl 4-{[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11450634.png)
